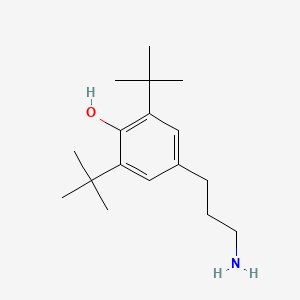

Phenol, 4-(3-aminopropyl)-2,6-bis(1,1-dimethylethyl)-

Description

Phenol, 4-(3-aminopropyl)-2,6-bis(1,1-dimethylethyl)- is a tertiary butyl-substituted phenolic compound with a unique 3-aminopropyl functional group at the para position. The compound has been identified in plant extracts, such as Acacia arabica (Arabic Gum), where it may act as a bio-reducing agent in nanoparticle synthesis . Its molecular weight and exact physicochemical properties remain less documented compared to its analogs, but its structural features suggest applications in pharmaceuticals, materials science, and catalysis.

Properties

IUPAC Name |

4-(3-aminopropyl)-2,6-ditert-butylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H29NO/c1-16(2,3)13-10-12(8-7-9-18)11-14(15(13)19)17(4,5)6/h10-11,19H,7-9,18H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUWJFAGOLNUTBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50443180 | |

| Record name | Phenol, 4-(3-aminopropyl)-2,6-bis(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50443180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19510-14-6 | |

| Record name | Phenol, 4-(3-aminopropyl)-2,6-bis(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50443180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4-(3-aminopropyl)-2,6-bis(1,1-dimethylethyl)- typically involves the following steps:

Starting Materials: The synthesis begins with phenol, which is substituted with tert-butyl groups at the 2 and 6 positions.

Alkylation: The phenolic compound undergoes alkylation with 3-chloropropylamine under basic conditions to introduce the 3-aminopropyl group.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of Phenol, 4-(3-aminopropyl)-2,6-bis(1,1-dimethylethyl)- may involve large-scale alkylation reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-(3-aminopropyl)-2,6-bis(1,1-dimethylethyl)- can undergo various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The amino group can be reduced to form secondary or tertiary amines.

Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones or phenolic derivatives.

Reduction: Secondary or tertiary amines.

Substitution: Ethers or esters.

Scientific Research Applications

Phenol, 4-(3-aminopropyl)-2,6-bis(1,1-dimethylethyl)- has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Phenol, 4-(3-aminopropyl)-2,6-bis(1,1-dimethylethyl)- involves its interaction with molecular targets such as enzymes or receptors. The phenolic group can form hydrogen bonds and participate in electrostatic interactions, while the amino group can engage in nucleophilic or electrophilic reactions. These interactions can modulate the activity of biological pathways and influence the compound’s effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Features

The compound shares structural similarities with several alkylphenols, differing primarily in the para substituent and alkyl branching. Key analogs include:

Functional Group Impact on Bioactivity

- Aminopropyl Group: The 3- or 2-aminopropyl substituent in Phenol, 4-(3-aminopropyl)-2,6-bis(1,1-dimethylethyl)- and its analogs introduces nitrogen-based reactivity, enabling interactions with metal ions (e.g., Ag⁺) for nanoparticle synthesis . This contrasts with non-polar analogs like BHT, which lack such reducing capacity.

- Bulkier Alkyl Chains: Compounds like DTBSBP (4-(1-methylpropyl)) exhibit higher environmental persistence due to steric hindrance, as noted in Canadian regulatory assessments . Conversely, BHT’s smaller 4-methyl group facilitates rapid metabolic clearance.

Analytical Detection and Environmental Behavior

- GC-MS Identification: The 2,6-di-tert-butyl phenolic core is a common GC-MS marker. For example, Phenol, 2,6-bis(1,1-dimethylethyl)-4-(1-methylpropyl)- was detected in volatiles from spotted lanternfly eggs and degraded foam in medical devices, with emissions tapering over time .

- Environmental Fate : DTBSBP and BHT are classified as low-risk in aquatic systems due to high log Kow values (>6), but DTBSBP’s branched para substituent delays biodegradation .

Pharmaceutical and Nanotechnology Roles

- Phenol, 4-(2-aminopropyl)-2,6-bis(1,1-dimethylethyl)- (a close analog) demonstrated enhanced bioactivity in Arabic Gum extracts, contributing to the cytotoxic effects of silver nanoparticles (O-AgNPs) against LoVo colorectal cancer cells (IC₅₀: <10 µg/mL) .

- BHT derivatives are used in drug delivery systems due to their radical-scavenging properties, though their amino-substituted analogs may offer targeted therapeutic advantages.

Industrial and Environmental Concerns

- DTBSBP emissions from degraded polyurethane foam in medical devices raised safety concerns, though concentrations diminish within days of device use .

- Phenol, 2,6-bis(1,1-dimethylethyl)-4-(1-oxopropyl)-, identified in tea aroma profiles, highlights the diversity of alkylphenol applications beyond industrial chemistry .

Biological Activity

Phenol, 4-(3-aminopropyl)-2,6-bis(1,1-dimethylethyl)-, also known by its CAS number 19510-14-6, is a synthetic organic compound notable for its unique structural features. This compound possesses a phenolic group substituted with a 3-aminopropyl chain and two bulky tert-butyl groups at the 2 and 6 positions. The combination of these substituents enhances its steric bulk and hydrophobicity, which are critical factors influencing its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 273.43 g/mol. The presence of bulky tert-butyl groups contributes to its stability and reactivity compared to similar phenolic compounds lacking such substituents.

| Property | Value |

|---|---|

| Molecular Formula | C17H29NO |

| CAS Number | 19510-14-6 |

| Molecular Weight | 273.43 g/mol |

The biological activity of Phenol, 4-(3-aminopropyl)-2,6-bis(1,1-dimethylethyl)- can be attributed to several mechanisms:

- Antioxidant Activity : The compound exhibits significant antioxidant properties due to its phenolic structure, which allows it to scavenge free radicals effectively. This property is crucial in preventing oxidative stress-related damage in biological systems .

- Cell Growth Inhibition : Research indicates that phenolic compounds can inhibit cell growth and induce apoptosis in various cancer cell lines. For instance, studies have shown that structurally similar compounds like p-methylaminophenol exhibit antiproliferative effects against cancer cells such as MCF-7 and HepG2 .

- Enzyme Interaction : The compound may interact with specific enzymes through carbodiimide chemistry, influencing biochemical pathways relevant to cell signaling and metabolism.

Pharmacokinetics

The pharmacokinetic profile of Phenol, 4-(3-aminopropyl)-2,6-bis(1,1-dimethylethyl)- suggests that it is readily absorbed due to its moderate water solubility. Factors such as pH can significantly affect the compound's stability and efficacy in biological environments.

Case Studies and Research Findings

Recent studies have explored the potential applications of this compound in various fields:

- Cancer Research : A study highlighted the anticancer properties of phenolic compounds similar to Phenol, 4-(3-aminopropyl)-2,6-bis(1,1-dimethylethyl)-. It was found that these compounds could inhibit the growth of multiple cancer cell lines more effectively than traditional chemotherapeutics .

- Antioxidant Studies : Comparative analyses showed that this compound has a higher antioxidant capacity than some other phenolic compounds, making it a promising candidate for therapeutic applications aimed at combating oxidative stress-related diseases .

Comparison with Similar Compounds

The unique structure of Phenol, 4-(3-aminopropyl)-2,6-bis(1,1-dimethylethyl)- distinguishes it from other phenolic compounds:

| Compound Name | Molecular Formula | CAS Number |

|---|---|---|

| Phenol, 4-(3-aminopropyl)-2,6-bis(1,1-dimethylethyl)- | C17H29NO | 19510-14-6 |

| Phenol, 4-(3-methylbutyl)-2,6-bis(1,1-dimethylethyl)- | C17H29NO | Not available |

| Phenol, 4-(3-hydroxypropyl)-2,6-bis(1,1-dimethylethyl)- | C17H29NO | Not available |

The bulky tert-butyl groups enhance the compound's stability and influence its interactions with biological targets compared to others with smaller substituents.

Q & A

Basic: What analytical methods are recommended for quantifying Phenol, 4-(3-aminopropyl)-2,6-bis(1,1-dimethylethyl)- in environmental matrices?

Methodological Answer:

Gas chromatography-mass spectrometry (GC-MS) coupled with solid-phase extraction (SPE) is widely used for phenolic compounds. For example, Fries & Püttmann (2002) validated SPE-GC/MS for detecting structurally similar antioxidants like butylated hydroxytoluene (BHT) in water, achieving detection limits of 0.1 µg/L . For the target compound, derivatization (e.g., silylation) may enhance volatility due to the aminopropyl group. High-performance liquid chromatography (HPLC) with UV/Vis or fluorescence detection is also viable, especially for polar derivatives. Ensure calibration with certified reference materials and account for matrix effects using internal standards like deuterated analogs.

Basic: How do steric effects from the tert-butyl substituents influence the compound’s radical scavenging activity?

Methodological Answer:

The tert-butyl groups at the 2,6-positions create steric hindrance, limiting access to the phenolic -OH group. To assess this, conduct comparative radical scavenging assays (e.g., DPPH or ABTS) with analogs lacking tert-butyl groups. For instance, Oikawa et al. (1998) demonstrated that tert-butyl substituents in BHT analogs reduce metabolic activation to quinone methides, altering oxidative DNA damage pathways . Use computational modeling (e.g., DFT) to calculate bond dissociation energies (BDEs) of the phenolic O-H bond, which correlates with antioxidant efficacy. Steric parameters (e.g., Tolman cone angles) can quantify hindrance effects .

Advanced: How can researchers resolve discrepancies in ecotoxicological data between regulatory assessments?

Methodological Answer:

Discrepancies often arise from differences in test organisms, endpoints, or exposure durations. For example, Canada’s screening assessment for DTBSBP (a structural analog) prioritized biodegradation studies under OECD 301F, whereas NICNAS focused on aquatic toxicity using Daphnia magna . To reconcile

Harmonize test protocols : Adhere to OECD or ISO guidelines (e.g., ISO 18562-3 for emission testing ).

Cross-validate models : Compare quantitative structure-activity relationship (QSAR) predictions with empirical data.

Meta-analysis : Aggregate datasets using tools like the ECOTOX Knowledgebase, adjusting for study quality and relevance .

Advanced: What experimental designs are optimal for assessing oxidative DNA damage induced by this compound?

Methodological Answer:

Use in vitro models such as human hepatoma (HepG2) cells or bacterial reverse mutation assays (Ames test). Key steps:

Dose-response analysis : Expose cells to 0.1–100 µM concentrations for 24–72 hours.

Biomarkers : Measure 8-hydroxy-2’-deoxyguanosine (8-OHdG) via ELISA or LC-MS/MS, as done by Oikawa et al. (1998) for BHT metabolites .

Mechanistic studies : Inhibit metabolic enzymes (e.g., CYP450) to isolate direct vs. metabolite-driven effects. Include positive controls (e.g., H₂O₂) and validate with comet assays for DNA strand breaks.

Basic: What spectroscopic techniques confirm the structural identity of this compound?

Methodological Answer:

- NMR :

- ¹H NMR : Look for aromatic protons (δ 6.8–7.2 ppm, para to -OH), tert-butyl singlets (δ 1.2–1.4 ppm), and aminopropyl signals (δ 2.5–3.0 ppm for -CH₂-NH₂).

- ¹³C NMR : Tert-butyl carbons at δ 28–30 ppm (quaternary) and 20–22 ppm (methyl) .

- IR : Phenolic O-H stretch (~3200 cm⁻¹), N-H bends (1600 cm⁻¹), and C-N stretches (1250 cm⁻¹).

- MS : Molecular ion [M+H]⁺ at m/z 293.3 (C₁₈H₃₁NO). Compare with databases like NIST or Chemeo .

Advanced: How should stability studies be designed to evaluate degradation under environmental conditions?

Methodological Answer:

Follow OECD 307 guidelines for aerobic soil degradation:

Conditions : Vary pH (4–9), temperature (10–40°C), and UV exposure.

Analytics : Monitor parent compound and degradation products (e.g., quinones or nitro derivatives) via HPLC-MS. Rodil et al. (2012) identified chlorinated byproducts during BHT oxidation, suggesting similar pathways for tert-butyl phenols .

Kinetics : Calculate half-lives (t₁/₂) using first-order decay models. For example, Philips (2021) observed tapering emissions of DTBSBP from foam over 168 hours, indicating environmental persistence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.